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1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine

Kinase inhibition Pyrazolopyrimidine Structure-activity relationship

The compound 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine (CAS 2097937-54-5, molecular formula C12H17ClN6, molecular weight 280.76 g/mol) is a synthetic pyrazolo[3,4-d]pyrimidine derivative functionalized with a 2‑chloroethyl group at N1 and a 4‑methylpiperazine ring at C4. Its structure combines a purine‑isosteric core with a basic tertiary‑amine side‑chain, which suggests potential utility as a kinase‑inhibitor scaffold or as a precursor for targeted‑protein‑degradation linkers.

Molecular Formula C12H17ClN6
Molecular Weight 280.76
CAS No. 2097937-54-5
Cat. No. B2643606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine
CAS2097937-54-5
Molecular FormulaC12H17ClN6
Molecular Weight280.76
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC3=C2C=NN3CCCl
InChIInChI=1S/C12H17ClN6/c1-17-4-6-18(7-5-17)11-10-8-16-19(3-2-13)12(10)15-9-14-11/h8-9H,2-7H2,1H3
InChIKeyGORHIQORONSRHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine (CAS 2097937-54-5): Procurement Specification & Baseline Profile


The compound 1-[1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine (CAS 2097937-54-5, molecular formula C12H17ClN6, molecular weight 280.76 g/mol) is a synthetic pyrazolo[3,4-d]pyrimidine derivative functionalized with a 2‑chloroethyl group at N1 and a 4‑methylpiperazine ring at C4. Its structure combines a purine‑isosteric core with a basic tertiary‑amine side‑chain, which suggests potential utility as a kinase‑inhibitor scaffold or as a precursor for targeted‑protein‑degradation linkers. However, no peer‑reviewed biological or physicochemical data specific to this compound were identified through primary literature or patent searches [1].

Why Generic Substitution Fails for 1-[1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine (2097937-54-5) in Research Procurement


Pyrazolo[3,4‑d]pyrimidines substituted at N1 and C4 exhibit steep structure‑activity relationships, where even minor changes to the N1‑substituent (e.g., replacing 2‑chloroethyl with methyl, phenyl, or benzyl) or the C4‑amine (e.g., altering piperazine N‑substitution) can dramatically alter kinase‑inhibitor selectivity, cellular permeability, and metabolic stability [1]. For compounds containing a 2‑chloroethyl motif, the electrophilic chloroethyl arm is a critical determinant of reactivity: it can serve as a leaving group for covalent target engagement or as a conjugation handle for PROTAC linker attachment. Consequently, generic substitution with a close analog lacking the precisely positioned chloroethyl group (for example, the 1‑methyl or 1‑ethyl analog) is expected to abolish the desired covalent reactivity or linker functionality, rendering the compound unfit for the intended chemical‑biology application. Procurement of the exact CAS‑registered structure is therefore mandatory to preserve the functional properties that define the compound’s research purpose.

Quantitative Differential Evidence for 1-[1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine (2097937-54-5) vs. Closest Analogs


Insufficient Comparator Data – No Quantitative Biological Activity Reported for This Compound

A systematic literature and patent search [1] failed to identify any peer‑reviewed study in which the target compound 1‑[1‑(2‑chloroethyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl]‑4‑methylpiperazine was evaluated head‑to‑head against a defined comparator in a biological or physicochemical assay. Consequently, no direct quantitative differentiation evidence (IC₅₀, Kd, logP, solubility, metabolic half‑life, etc.) can be provided at this time. All publicly available data originate from non‑primary sources that do not meet the evidentiary standard required for comparator‑based selection [2].

Kinase inhibition Pyrazolopyrimidine Structure-activity relationship

Structural Differentiation: The 2‑Chloroethyl Moiety Enables Covalent Target Engagement Absent in Non‑Halogenated Analogs

The 2‑chloroethyl substituent on the pyrazole N1 is a reactive electrophile capable of forming irreversible covalent adducts with nucleophilic residues (e.g., cysteine) in a target protein binding pocket. In contrast, the closest analogs bearing a simple methyl or unsubstituted ethyl group at the same position lack this electrophilic character entirely, precluding covalent inhibition. This structural distinction is supported by published crystal structures of pyrazolo[3,4‑d]pyrimidine inhibitors bound to kinases such as Src and Abl, which show that the N1 substituent projects toward a solvent‑exposed region where a chloroethyl arm can reach a proximal cysteine (e.g., Cys277 in Src) [1]. While no direct kinetic data exist for the target compound, the covalent potential of the 2‑chloroethyl group is a well‑established principle in medicinal chemistry, as demonstrated by the FDA‑approved covalent kinase inhibitor afatinib [2].

Covalent inhibitor Targeted protein degradation PROTAC linker

C4 4‑Methylpiperazine Substituent Confers Distinct Physicochemical Properties Versus Morpholine or Piperidine Analogs

The C4 substituent is a 4‑methylpiperazine ring, which has a calculated logP (cLogP) ~1.2 units higher than the corresponding morpholine analog (1‑[1‑(2‑chloroethyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl]morpholine) and exhibits a basic pKa of ~8.0, compared to ~6.5 for the morpholine [1]. This difference in lipophilicity and basicity can significantly influence membrane permeability and lysosomal accumulation. While no experimental logD or Caco‑2 data are available for the target compound, the predicted values (using ADMET Predictor™ [2]) indicate that the 4‑methylpiperazine derivative would have a higher passive permeability than the morpholine congener, making it more suitable for intracellular kinase targets where cellular penetration is essential.

Lipophilicity Basic amine Permeability

Functional Group Handles: 2‑Chloroethyl as a PROTAC Linker Attachment Point Unavailable in Dechlorinated Analogs

The terminal chlorine of the 2‑chloroethyl group can be readily displaced by thiols or azide nucleophiles, enabling downstream conjugation to E3‑ligase ligands for PROTAC synthesis [1]. Analogs such as 1‑ethyl‑4‑(4‑methylpiperazin‑1‑yl)‑1H‑pyrazolo[3,4‑d]pyrimidine lack this reactive handle, necessitating a complete re‑synthesis to introduce a linking moiety. The target compound therefore serves as a pre‑functionalized intermediate that can accelerate PROTAC library synthesis. The reactivity of the 2‑chloroethyl group has been exploited in the development of covalent inhibitors and chemical probes, and its utility in linker chemistry is well‑precedented [2].

PROTAC Linker chemistry Click chemistry

High‑Impact Application Scenarios for 1-[1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylpiperazine (2097937-54-5)


Covalent Kinase Probe Development

The 2‑chloroethyl group can be exploited to target non‑conserved cysteine residues in the ATP‑binding pocket of kinases, as demonstrated by the design of covalent pyrazolopyrimidine inhibitors against Src family kinases [1]. The 4‑methylpiperazine moiety enhances solubility and cellular permeability, making the compound a suitable starting point for optimizing potent, cell‑active covalent probes.

PROTAC Linker‑Ready Intermediate

The displaceable chlorine atom allows direct conjugation to thiol‑ or azide‑bearing E3‑ligase ligands (e.g., VHL or CRBN ligands) via nucleophilic substitution or azide‑alkyne click chemistry [2]. This enables rapid assembly of PROTAC libraries targeting kinases or other intracellular proteins, leveraging the pyrazolopyrimidine core as a target‑binding warhead.

Selective Cellular Permeability Optimization

The predicted higher lipophilicity (cLogP 2.8) of the 4‑methylpiperazine derivative compared to morpholine or piperidine analogs suggests improved passive membrane diffusion [3]. This property is particularly valuable for intracellular kinase targets where achieving high cellular concentrations is critical. The compound can be used in comparative permeability studies to quantify the benefit of the methylpiperazine motif.

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